![molecular formula C22H17F2N3O4S B3000214 N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260997-85-0](/img/no-structure.png)
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide derivatives involves multiple steps, starting from basic chemical structures to complex fused ring systems. In one study, a series of pyrimidinones and oxazinones were synthesized using citrazinic acid as a starting material. The process included the formation of α,β-unsaturated ketones, which were then condensed with cyanothio-acetamide to yield 2-cyanopyridinethiones. These were further reacted with ethyl chloroacetate to produce cyano esters, which upon cyclization and subsequent reactions, led to the formation of aminoamide derivatives and 2-methylpyrimidinones . Another study reported the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, starting from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These methods demonstrate the complexity and versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrimidinone or thienopyrimidinone core, which is substituted with various functional groups. The presence of methoxy and fluoro substituents on the phenyl rings contributes to the molecular diversity and potential biological activity of these compounds. The structural confirmation is typically achieved through techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis, ensuring the correct assembly of the molecular framework .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. For instance, the cyclization of cyano esters to form aminoesters and their subsequent conversion to aminoamide derivatives is a key step in the synthesis of antimicrobial agents . Similarly, the design of herbicidal compounds involves specific reactions that introduce phenoxyacetamide groups to the pyrimidinone core, which are essential for herbicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluoro and methoxy groups can affect the lipophilicity, solubility, and overall reactivity of the molecules. These properties are important for the biological activity of the compounds, as they determine how the molecules interact with their targets and are distributed within biological systems. The antimicrobial and herbicidal activities of these compounds suggest that their physical and chemical properties have been successfully optimized for their intended applications .
Biological Activity Analysis
The biological activities of these compounds are a direct result of their chemical structures and properties. The antimicrobial screening of the synthesized pyrimidinones and oxazinones revealed good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid . In the realm of herbicidal activity, the synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides showed promising results against dicotyledonous weeds, with some compounds exhibiting good activities at both pre-emergence and post-emergence stages . These findings underscore the potential of these compounds in pharmaceutical and agricultural applications.
科学的研究の応用
Radioligand Development for PET Imaging
Compounds within the family of pyrimidine derivatives have been synthesized for potential use as selective ligands in positron emission tomography (PET) imaging. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with DPA-714 and its derivatives being highlighted for their potential in in vivo imaging using PET. The development of such radioligands is crucial for the non-invasive study of various diseases and disorders by enabling the visualization of biochemical processes in the body (Dollé et al., 2008).
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and tested for their in vitro cytotoxic activity against a panel of 60 cancer cell lines, revealing appreciable cancer cell growth inhibition in several cases. This suggests a potential application in the development of new anticancer agents (Al-Sanea et al., 2020).
Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Properties
Further research into benzodifuranyl and thiazolopyrimidines derived from specific compounds has led to the discovery of molecules with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds offer a promising avenue for the development of new therapeutics in managing pain and inflammation (Abu‐Hashem et al., 2020).
Herbicidal Activities
Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides has indicated that these compounds exhibit good herbicidal activities against various dicotyledonous weeds, highlighting their potential use in agricultural settings (Wu et al., 2011).
特性
CAS番号 |
1260997-85-0 |
|---|---|
製品名 |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
分子式 |
C22H17F2N3O4S |
分子量 |
457.45 |
IUPAC名 |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17F2N3O4S/c1-12-9-14(4-5-15(12)23)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)16(24)10-13/h3-10H,11H2,1-2H3,(H,25,28) |
InChIキー |
USKBTIFNFFGVSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



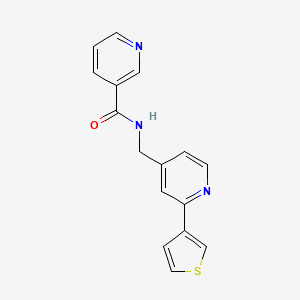
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)
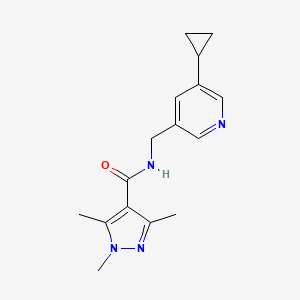
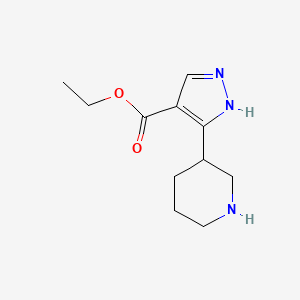
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)
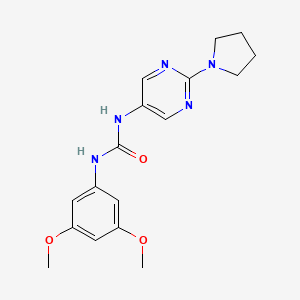

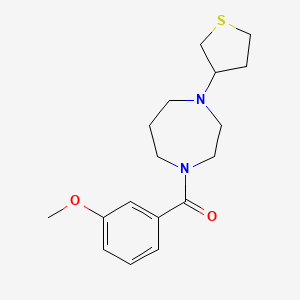
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)